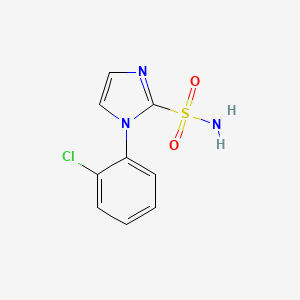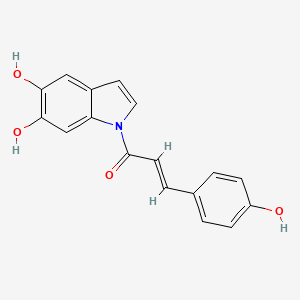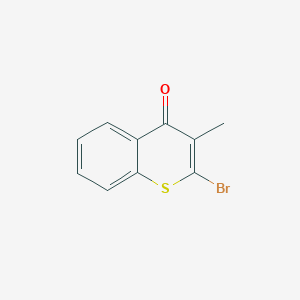
2-Bromo-3-methyl-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-4H-thiochromen-4-one is a heterocyclic compound that belongs to the thiochromone family. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the third position on the thiochromen-4-one scaffold. Thiochromones are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-4H-thiochromen-4-one typically involves the bromination of 3-methyl-4H-thiochromen-4-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methyl-4H-thiochromen-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiochromone ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the thiochromone ring can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted thiochromones depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohol derivatives of thiochromones.
Scientific Research Applications
2-Bromo-3-methyl-4H-thiochromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiochromone derivatives.
Biology: It serves as a probe to study enzyme interactions and biological pathways.
Medicine: Thiochromone derivatives, including this compound, are investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiochromone ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes such as cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
- 3-Bromo-4H-thiochromen-4-one
- 2-Trifluoromethyl-4H-thiochromen-4-one
- 2-Bromo-4-methoxyacetophenone
Comparison: 2-Bromo-3-methyl-4H-thiochromen-4-one is unique due to the presence of both a bromine atom and a methyl group on the thiochromone scaffold. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 3-Bromo-4H-thiochromen-4-one lacks the methyl group, which can affect its reactivity and biological activity. Similarly, 2-Trifluoromethyl-4H-thiochromen-4-one has a trifluoromethyl group instead of a bromine atom, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C10H7BrOS |
|---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
2-bromo-3-methylthiochromen-4-one |
InChI |
InChI=1S/C10H7BrOS/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3 |
InChI Key |
WHZLEWBHGVEXQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde](/img/structure/B12933292.png)
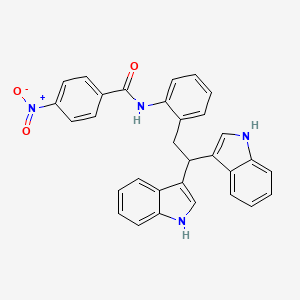
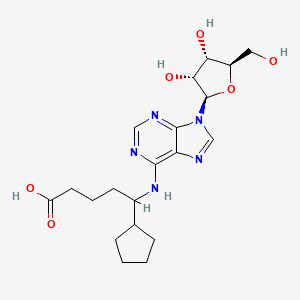
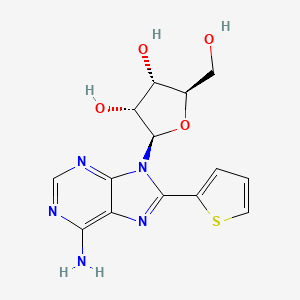

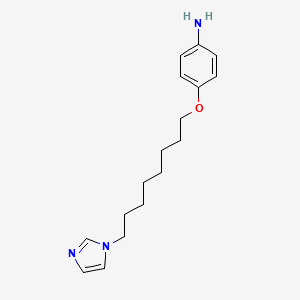
![N-Hydroxy-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B12933339.png)
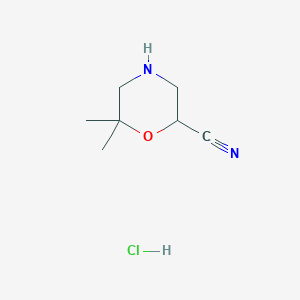
![6-Amino-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12933350.png)

![tert-Butyl 3a,7-dimethyloctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12933358.png)
